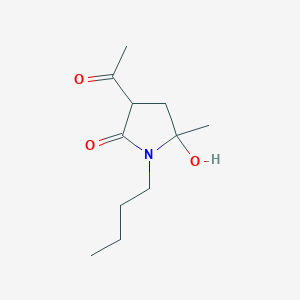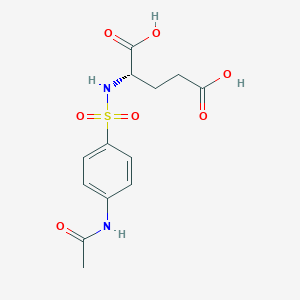
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid is a complex organic compound that combines the structural features of sulfonamides and amino acids This compound is characterized by the presence of an acetamido group, a benzene ring, a sulfonyl group, and an L-glutamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid typically involves multiple steps. One common route starts with the preparation of 4-acetamidobenzene-1-sulfonyl chloride. This intermediate is synthesized by reacting 4-acetamidobenzenesulfonyl chloride with appropriate reagents under controlled conditions . The next step involves the coupling of this intermediate with L-glutamic acid in the presence of suitable catalysts and solvents to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzene-1-sulfonyl chloride: This compound is a key intermediate in the synthesis of N-(4-Acetamidobenzene-1-sulfonyl)-L-glutamic acid.
3-(4-Acetamidobenzene-1-sulfonyl)propanoic acid: Another related compound with similar structural features.
N-(4-Acetamidobenzene-1-sulfonyl)valine: A compound with a similar sulfonyl group but different amino acid moiety.
Uniqueness
This compound is unique due to its combination of sulfonamide and amino acid functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
62595-79-3 |
|---|---|
Formule moléculaire |
C13H16N2O7S |
Poids moléculaire |
344.34 g/mol |
Nom IUPAC |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C13H16N2O7S/c1-8(16)14-9-2-4-10(5-3-9)23(21,22)15-11(13(19)20)6-7-12(17)18/h2-5,11,15H,6-7H2,1H3,(H,14,16)(H,17,18)(H,19,20)/t11-/m0/s1 |
Clé InChI |
MHMRNCCXQWLFRC-NSHDSACASA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
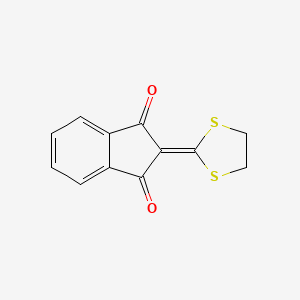
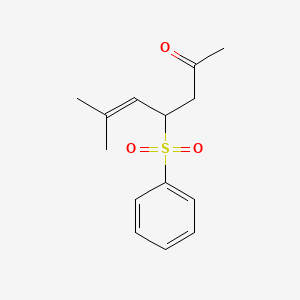
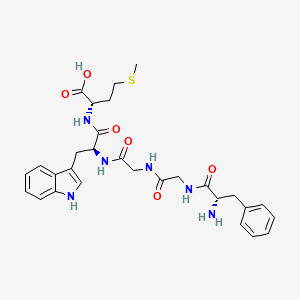
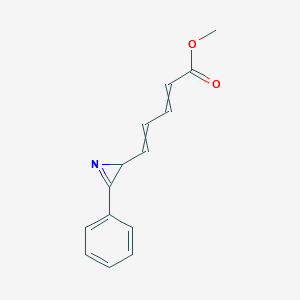
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)
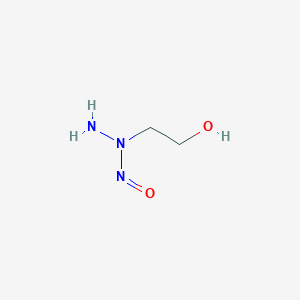
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
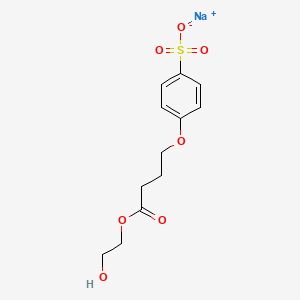
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)
